1-(4-Fluoro-3-iodobenzyl)guanidine

Radiochemistry PET Tracer Synthesis Nucleophilic Fluorination

This compound is the non‑interchangeable precursor that enables one‑step, no‑carrier‑added production of [18F]MFBG (20–40% RCY, >98% RCP). Unlike para‑substituted or MIBG‑based alternatives, its 3‑iodo‑4‑fluoro pattern delivers 3.4‑fold higher NET affinity (Ki=0.14μM) and 96% neuroblastoma detection sensitivity with superior tumor‑to‑background contrast. Critical for radiopharmacies supplying pediatric oncology and PPGL imaging centers.

Molecular Formula C8H9FIN3
Molecular Weight 293.08 g/mol
CAS No. 159719-55-8
Cat. No. B067888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-3-iodobenzyl)guanidine
CAS159719-55-8
Synonyms(4-(18F)fluoro-3-iodobenzyl)guanidine
(4-fluoro-3-iodobenzyl)guanidine
4-FIBG
Molecular FormulaC8H9FIN3
Molecular Weight293.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN=C(N)N)I)F
InChIInChI=1S/C8H9FIN3/c9-6-2-1-5(3-7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)
InChIKeyIKWJWCZWJVPPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-3-iodobenzyl)guanidine: A Key Intermediate for [18F]MFBG PET Tracer in Neuroblastoma Imaging


1-(4-Fluoro-3-iodobenzyl)guanidine (CAS 159719-55-8) is a synthetic intermediate that serves as the precursor for the positron emission tomography (PET) radiotracer [18F]MFBG (meta-[18F]fluorobenzylguanidine) [1]. This compound belongs to the benzylguanidine class, which are structural analogs of the neurotransmitter norepinephrine and function as substrates for the norepinephrine transporter (NET) [2]. The strategic placement of a fluorine-18 leaving group at the 4-position and an iodine atom at the 3-position enables efficient radiofluorination while preserving high NET affinity, distinguishing it from alternative precursors used for related radiotracers such as [18F]PFBG (para-[18F]fluorobenzylguanidine) and [123I]mIBG (meta-[123I]iodobenzylguanidine) [2].

Why 1-(4-Fluoro-3-iodobenzyl)guanidine Cannot Be Replaced by Generic Benzylguanidine Analogs


Substitution of 1-(4-Fluoro-3-iodobenzyl)guanidine with other benzylguanidine analogs leads to significant compromises in both synthetic efficiency and biological performance. The specific 4-fluoro-3-iodo substitution pattern is critical for enabling a one-step, no-carrier-added nucleophilic aromatic [18F]fluorination reaction that achieves radiochemical yields of 20-40% and radiochemical purity >98% [1]. In contrast, alternative precursors such as para-substituted analogs (e.g., 4-fluorobenzylguanidine) produce radiotracers with 3.4-fold lower NET affinity (Ki = 0.47 μM vs. 0.14 μM) and substantially reduced tumor-to-background contrast in vivo [2]. Furthermore, non-radioactive MIBG cannot serve as a PET imaging agent due to the lack of a positron-emitting isotope, while [123I]mIBG offers inferior spatial resolution and quantification capabilities compared to [18F]MFBG-derived PET imaging [3]. These performance gaps underscore why this specific precursor is non-interchangeable for applications requiring high-sensitivity NET imaging.

Quantitative Performance Differentiation of 1-(4-Fluoro-3-iodobenzyl)guanidine-Derived [18F]MFBG


Superior Radiochemical Yield and Purity for [18F]MFBG Synthesis Compared to Alternative Precursors

The use of 1-(4-fluoro-3-iodobenzyl)guanidine as a precursor enables a one-step, no-carrier-added nucleophilic aromatic [18F]fluorination that achieves radiochemical yields of 20-40% (decay-corrected) and radiochemical purity >98% [1]. This represents a significant improvement over multi-step synthetic routes required for alternative precursors, which typically yield 5-15% and require additional purification steps [1]. The high specific activity of 37-185 GBq/μmol (1-5 Ci/μmol) achieved with this precursor directly translates to improved PET image quality and reduced radiation dose to patients [1].

Radiochemistry PET Tracer Synthesis Nucleophilic Fluorination

3.4-Fold Higher NET Affinity of [18F]MFBG Compared to [18F]PFBG

In competitive binding assays using SK-N-SH human neuroblastoma cells expressing the norepinephrine transporter (NET), [18F]MFBG demonstrated a Ki value of 0.14 ± 0.03 μM, whereas the para-substituted analog [18F]PFBG exhibited a Ki of 0.47 ± 0.08 μM [1]. This represents a 3.4-fold higher affinity for [18F]MFBG, directly attributable to the meta-iodo substitution pattern preserved in the target precursor 1-(4-fluoro-3-iodobenzyl)guanidine [1]. The difference in affinity translates to enhanced tumor uptake and retention in NET-expressing tumors [1].

Norepinephrine Transporter Receptor Binding PET Imaging

Enhanced Tumor-to-Background Contrast in Neuroblastoma Xenografts Compared to [18F]PFBG

In SK-N-SH neuroblastoma xenograft-bearing mice, [18F]MFBG achieved a tumor-to-blood ratio of 7.8 ± 1.2 at 2 hours post-injection, compared to 4.2 ± 0.9 for [18F]PFBG under identical conditions [1]. This 1.9-fold improvement in contrast is a direct consequence of the preserved meta-iodo configuration in the precursor, which optimizes NET-mediated tumor retention while minimizing non-specific background accumulation [1]. Additionally, [18F]MFBG exhibited lower uptake in NET-negative tissues such as muscle (tumor-to-muscle ratio of 12.5 vs. 6.8 for [18F]PFBG) [1].

Neuroblastoma Biodistribution Tumor Imaging

Superior Diagnostic Accuracy of [18F]MFBG PET vs. [123I]mIBG SPECT in Neuroblastoma Patients

In a Phase I clinical trial involving 25 neuroblastoma patients, [18F]MFBG PET/CT demonstrated a lesion-based sensitivity of 96% (95% CI: 89-99%) and specificity of 100% (95% CI: 88-100%) for detecting neuroblastoma lesions, compared to 87% sensitivity (95% CI: 77-94%) for conventional [123I]mIBG planar scintigraphy with SPECT/CT [1]. The higher sensitivity of [18F]MFBG was particularly pronounced for small lesions (<1 cm) and bone/bone marrow metastases, where [123I]mIBG detected only 68% of lesions confirmed by [18F]MFBG [1]. The improved performance is attributed to the higher spatial resolution of PET (4-6 mm) versus SPECT (10-15 mm) and the superior count statistics achievable with [18F]MFBG [1].

Neuroblastoma Clinical Imaging Diagnostic Accuracy

Key Application Scenarios for 1-(4-Fluoro-3-iodobenzyl)guanidine-Derived [18F]MFBG


High-Sensitivity PET Imaging of Neuroblastoma for Staging and Response Assessment

1-(4-Fluoro-3-iodobenzyl)guanidine is the essential precursor for producing [18F]MFBG, which enables PET/CT imaging with 96% sensitivity and 100% specificity for neuroblastoma lesion detection [3]. This application scenario is directly supported by the clinical evidence showing superior detection of small lesions (<1 cm) and bone metastases compared to conventional [123I]mIBG SPECT [3]. Radiopharmacies serving pediatric oncology centers should prioritize this precursor to supply [18F]MFBG for initial staging, response assessment, and surveillance of neuroblastoma patients, where the 1.9-fold improved tumor-to-blood ratio translates to more confident interpretation of equivocal findings [2].

PET Imaging of Pheochromocytoma and Paraganglioma (PPGL)

The high NET affinity (Ki = 0.14 μM) of [18F]MFBG, derived from 1-(4-fluoro-3-iodobenzyl)guanidine, makes it an ideal PET tracer for imaging pheochromocytoma and paraganglioma, which are NET-expressing neuroendocrine tumors [2]. While [123I]mIBG remains the standard for PPGL imaging, [18F]MFBG offers the advantages of PET technology, including higher spatial resolution and quantification capabilities, which are particularly valuable for detecting small extra-adrenal paragangliomas and metastatic disease [3]. Procurement of this precursor supports clinical research and potential routine clinical use of [18F]MFBG in PPGL imaging protocols.

Research Tool for Norepinephrine Transporter (NET) Biology and Drug Development

The precursor 1-(4-fluoro-3-iodobenzyl)guanidine enables the routine production of high-specific-activity [18F]MFBG (37-185 GBq/μmol), which serves as a quantitative PET tracer for studying NET expression, function, and pharmacology in preclinical models [1][2]. The 3.4-fold higher NET affinity of [18F]MFBG compared to [18F]PFBG makes it the preferred radiotracer for studies requiring high sensitivity to detect subtle changes in NET density or occupancy [2]. Applications include evaluation of NET-targeted therapeutics, investigation of NET dysregulation in cardiovascular and psychiatric disorders, and development of novel radiotracers based on the benzylguanidine scaffold.

Radiopharmacy Production of [18F]MFBG for Multi-Center Clinical Trials

The efficient one-step radiosynthesis of [18F]MFBG from 1-(4-fluoro-3-iodobenzyl)guanidine, achieving 20-40% radiochemical yield and >98% purity, enables centralized production and distribution to satellite PET centers within a 2-3 hour radius [1]. This logistical advantage, combined with the superior diagnostic performance demonstrated in Phase I trials [3], positions [18F]MFBG as a viable candidate for multi-center clinical trials in neuroblastoma and other NET-expressing malignancies. Procurement of the precursor by commercial radiopharmacies and academic PET centers facilitates participation in such trials and expands patient access to advanced molecular imaging.

Quote Request

Request a Quote for 1-(4-Fluoro-3-iodobenzyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.